2,9,10-Tri(naphthalen-2-yl)anthracene
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Overview
Description
2,9,10-Tri(naphthalen-2-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of an anthracene core with three naphthalene groups attached at the 2, 9, and 10 positions, which enhances its stability and optical properties .
Preparation Methods
The synthesis of 2,9,10-Tri(naphthalen-2-yl)anthracene typically involves aromatic nucleophilic substitution reactions. One common method is to start with anthracene and introduce the naphthalene groups through chemical reactions under specific conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
2,9,10-Tri(naphthalen-2-yl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,9,10-Tri(naphthalen-2-yl)anthracene has a wide range of scientific research applications. It is extensively used in the development of organic light-emitting diodes (OLEDs) due to its excellent blue fluorescent properties . Additionally, it is employed in the study of photophysical properties and electrochemical properties, making it valuable in the fields of chemistry and materials science . Its stability and unique optical properties also make it a candidate for use in biological imaging and medical diagnostics .
Mechanism of Action
The mechanism of action of 2,9,10-Tri(naphthalen-2-yl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light and undergoes electronic transitions, resulting in the emission of light at a different wavelength. This property is utilized in OLEDs and other photophysical applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its interaction with light .
Comparison with Similar Compounds
2,9,10-Tri(naphthalen-2-yl)anthracene can be compared with other similar compounds such as 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) and 10,10′-diphenyl-9,9’-bianthracene (PPBA). While all these compounds share a similar anthracene core, their substituents and resulting properties differ. For instance, MADN is known for its high efficiency in blue OLEDs, whereas PPBA exhibits unique photoelectric characteristics due to its spatially orthogonal anthracene units . The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and optical properties .
Properties
IUPAC Name |
2,9,10-trinaphthalen-2-ylanthracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28/c1-4-12-32-25-35(20-17-29(32)9-1)36-23-24-41-42(28-36)44(38-22-19-31-11-3-6-14-34(31)27-38)40-16-8-7-15-39(40)43(41)37-21-18-30-10-2-5-13-33(30)26-37/h1-28H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQCUPEOIVZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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